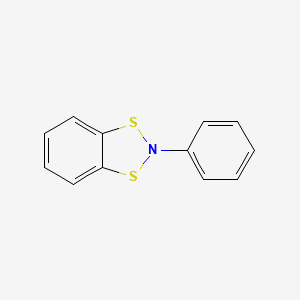

2-phenyl-2H-1,3,2-benzodithiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3,2-benzodithiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMZASWBVWPIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2SC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Compound Classes

2-phenyl-2H-1,3,2-benzodithiazole belongs to the broad class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. More specifically, it is a derivative of benzothiazole (B30560). nih.gov Benzothiazoles are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered thiazole (B1198619) ring. wikipedia.org The parent benzothiazole is a colorless, slightly viscous liquid. wikipedia.org

The structure of these compounds, consisting of a 5-membered 1,3-thiazole ring fused to a benzene ring, results in a planar arrangement of the nine atoms of the bicycle and any attached substituents. wikipedia.org This planarity is a key feature, influencing the electronic properties and potential for interactions with other molecules, such as π–π stacking with nucleic acids or proteins. mdpi.com

Historical Overview of Benzodithiazole Core Synthesis and Initial Characterization

The synthesis of the benzothiazole (B30560) core dates back to 1887, first accomplished by A.W. Hoffmann. mdpi.com The initial methods for creating 2-substituted benzothiazoles primarily involved two main routes. researchgate.net A widely used and versatile method is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govijper.org This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.

Another significant historical method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method has proven to be a highly effective strategy for the synthesis of specific benzothiazole derivatives. researchgate.net Over the years, numerous other synthetic routes have been developed, reflecting the ongoing interest in this class of compounds. researchgate.net These newer methods often focus on improving yields, simplifying procedures, and employing more environmentally friendly reaction conditions. nih.gov

Significance of the 2 Phenyl Moiety in Electronic and Structural Modulation

The phenyl group, being an aromatic ring, can participate in π-stacking interactions, which can be crucial for the molecule's application in materials science and its biological activity. The electronic nature of the phenyl ring can also be fine-tuned by introducing various substituent groups. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the entire benzothiazole (B30560) system, thereby affecting its reactivity and interaction with other molecules.

Research has shown that the nature of the substituent on the 2-phenyl group can have a profound impact on the biological activity of the resulting compound. For example, substitutions on the phenyl ring have been linked to anticancer, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

Emerging Research Directions and Academic Challenges for Substituted Benzodithiazoles

Strategies for the Formation of the 1,3,2-Benzodithiazole Ring System

The formation of the 1,3,2-benzodithiazole ring is a critical step in the synthesis of the target compound. This is typically achieved through cyclization reactions, which can be part of a multi-step sequence or a one-pot procedure.

Cyclization Reactions and Multi-Step Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like benzodithiazoles. In a multi-step approach, precursor molecules are first synthesized and then undergo a cyclization step to form the desired ring system. For instance, the reaction of o-phenylenediamine (B120857) with two equivalents of thionyl chloride in pyridine (B92270) is a known method for preparing 2,1,3-benzothiadiazole, a related heterocyclic system. wikipedia.org This type of reaction, where a diamine is treated with a sulfur-containing reagent, highlights a general strategy that can be adapted for the synthesis of benzodithiazoles.

Another relevant multi-step synthesis involves the reaction of 2-aminothiophenols with various reagents. mdpi.com While the direct synthesis of 2-phenyl-2H-1,3,2-benzodithiazole via this specific route is not explicitly detailed, the condensation of 2-aminothiophenols with carbonyl compounds is a classical method for forming benzothiazole rings. mdpi.com This suggests that a similar strategy involving a dithiol precursor could be envisioned for the formation of the benzodithiazole ring.

One-Pot Synthesis Protocols

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. umich.edu These methods combine multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of related benzazole derivatives, one-pot procedures have been successfully developed. For example, a one-pot method for synthesizing 2-substituted benzoxazoles involves the reaction of tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) and 2-fluoropyridine. nih.gov This cascade reaction includes activation, nucleophilic addition, intramolecular cyclization, and elimination steps. nih.gov

Similarly, an ultrasound-assisted one-pot synthesis has been employed for 2-phenyl-2H-indazole derivatives, involving the reaction of 2-nitrobenzaldehyde (B1664092) and anilines, followed by cyclization. nih.gov The development of such one-pot methods for this compound would represent a significant advancement in its synthesis. A reported one-pot synthesis of benzimidazole (B57391) derivatives involves the simple grinding of o-phenylenediamines with aldehydes or carboxylic acids, followed by heating. umich.edu

Introduction of the 2-Phenyl Substituent

Once the benzodithiazole ring system is formed or is being formed in situ, the 2-phenyl substituent must be introduced. This can be accomplished through various methods, including metal-catalyzed cross-coupling reactions and substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom and carbon-carbon bonds. Palladium and copper catalysts are commonly used for such transformations. For instance, palladium-catalyzed cyclization of o-bromophenylthioureas and o-bromophenylthioamides has been used to prepare 2-amino- and 2-alkyl-benzothiazoles. indexcopernicus.com Similarly, copper- and palladium-catalyzed intramolecular C-S bond formation is a key step in the synthesis of 2-aminobenzothiazoles from aryl halides and thioureas. indexcopernicus.com

In the context of introducing a phenyl group, Suzuki-Miyaura cross-coupling reactions are widely employed. wikipedia.org For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a versatile building block for synthesizing larger molecules through Suzuki-Miyaura coupling. wikipedia.org A similar strategy could be envisioned where a halogenated 1,3,2-benzodithiazole undergoes a palladium-catalyzed cross-coupling reaction with a phenylboronic acid derivative. Nickel-catalyzed coupling reactions have also been reported for the synthesis of 2-aryl-benzothiazoles from benzothiazoles and aryl sulfamates, offering a more cost-effective alternative to palladium. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions provide alternative routes for introducing the 2-phenyl group. For example, the synthesis of 2-substituted benzoxazoles can be achieved from tertiary amides and 2-aminophenols, where the reaction proceeds through Tf₂O-activated amides, nucleophilic addition, and subsequent cyclization. nih.gov This indicates that a nucleophilic attack by a nitrogen atom of the benzodithiazole precursor on an activated phenyl-containing electrophile could be a viable strategy.

Conversely, an electrophilic substitution on the benzodithiazole ring is less likely to introduce a substituent at the 2-position, which is typically occupied by a heteroatom. However, functionalization of the benzene (B151609) ring of the benzodithiazole system can be achieved through electrophilic aromatic substitution. nih.gov

Catalytic Systems in Benzodithiazole Synthesis

Various catalytic systems are employed to facilitate the synthesis of benzodithiazole and related heterocycles, enhancing reaction efficiency and enabling milder reaction conditions. These catalysts can be broadly categorized as metal-based or metal-free systems.

Metal catalysts, particularly those based on palladium, copper, nickel, and iron, are widely used. mdpi.comresearchgate.net For instance, palladium catalysts are effective for C-S and C-N bond-forming reactions in the synthesis of benzothiazoles. indexcopernicus.com Copper-based systems are also employed, sometimes in conjunction with palladium. indexcopernicus.com Nickel catalysts, such as NiBr₂, offer a less expensive alternative for cross-coupling reactions. mdpi.comresearchgate.net Iron catalysts, like Fe(NO₃)₃, have also been utilized in the synthesis of benzothiazoles. mdpi.com

Metal-free catalytic systems are gaining prominence due to their environmental benefits. These include organocatalysts and other non-metallic reagents. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been used to catalyze the intramolecular cyclization of thioformanilides to form benzothiazoles. indexcopernicus.com Acid catalysts are also employed in some cyclization reactions. rsc.org Furthermore, green chemistry approaches have introduced the use of biocatalysts, such as acacia concinna, and deep eutectic solvents to promote the synthesis of benzothiazoles under environmentally benign conditions. mdpi.compharmacyjournal.in

Table of Synthetic Parameters for Benzazole Synthesis

| Catalyst/Reagent | Substrates | Product Type | Conditions | Yield | Reference |

| DDQ | Thioformanilides | Benzothiazoles | CH₂Cl₂, Room Temp | High | indexcopernicus.com |

| Pd₂(dba)₃ / Monophosphine | o-Bromophenylthioureas | 2-Amino-benzothiazoles | Not specified | Good | indexcopernicus.com |

| Copper and Palladium | Aryl halide and thioureas | 2-Aminobenzothiazoles | Not specified | Not specified | indexcopernicus.com |

| Ceric ammonium (B1175870) nitrate | Thiophenols and aromatic nitriles | 2-Arylbenzothiazoles | Not specified | Excellent | indexcopernicus.com |

| NiBr₂(DME) | Benzothiazoles and aryl sulfamates | 2-Aryl-benzothiazoles | Dioxane, 120 °C, N₂ | Good | researchgate.net |

| Tf₂O / 2-Fluoropyridine | Tertiary amides and 2-aminophenols | 2-Substituted benzoxazoles | Not specified | Good to Excellent | nih.gov |

| Ultrasound | 2-Nitrobenzaldehyde and anilines | 2-Phenyl-2H-indazoles | 40 °C | Good | nih.gov |

| Grinding / Heat | o-Phenylenediamines and aldehydes | Benzimidazoles | 140 °C | Moderate to High | umich.edu |

Role of Homogeneous and Heterogeneous Catalysts

The construction of the benzothiazole core, a close analogue to benzodithiazoles, frequently relies on transition-metal catalysis, utilizing both homogeneous and heterogeneous systems to enhance reaction efficiency and yield.

Homogeneous Catalysis: Soluble transition-metal catalysts are pivotal in many synthetic routes. Nickel(II) salts have been demonstrated as effective and advantageous catalysts for synthesizing 2-aminobenzothiazoles from N-arylthioureas due to their lower cost and toxicity compared to other metals. These reactions can proceed with low catalyst concentrations under mild conditions, achieving high product yields in short timeframes. Similarly, ruthenium(III) chloride (RuCl₃) effectively catalyzes the intramolecular oxidative coupling of N-arylthioureas, with electron-rich substrates showing higher reactivity.

Copper catalysts, such as copper(I) bromide (CuBr), have been identified as highly effective for certain syntheses, particularly in aqueous media, highlighting an environmentally friendly approach. In contrast, metals like iron, cobalt, or nickel were found to be ineffective for the same transformation. For reactions involving less reactive starting materials like 2-chloroanilines, palladium catalysts such as Pd(PPh₃)₄ are required, whereas other palladium salts (PdCl₂, Pd(OAc)₂) and copper catalysts show poor activity.

Heterogeneous Catalysis: Heterogeneous catalysts are prized for their stability, ease of separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. clockss.org Silica-supported phosphorus pentoxide (P₂O₅) has been reported as an efficient heterogeneous catalyst for the one-pot synthesis of certain benzothiazole derivatives. researchgate.net Another significant advancement is the use of copper oxide nanoparticles supported on activated carbon (CuO@C). researchgate.net These nanocatalysts have proven effective in the synthesis of related heterocyclic compounds like 2H-indazoles and quinazolines, demonstrating high efficiency and the potential for gram-scale production and recyclability. researchgate.net

The ozonation of benzothiazole, a process for its degradation, has also been studied using activated carbon as a heterogeneous catalyst, revealing that the removal rate is proportional to the catalyst dosage. google.com In the realm of photocatalysis, poly(benzothiadiazoles) have emerged as metal-free, heterogeneous photocatalysts that can drive various organic reactions under visible light. clockss.org

Table 1: Comparison of Catalytic Systems in the Synthesis of Benzothiazole Analogues

| Catalyst System | Catalyst Type | Substrates | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Ni(II) salts | Homogeneous | N-arylthioureas | Low cost, low toxicity, mild conditions | Up to 95% | researchgate.net |

| RuCl₃ | Homogeneous | N-arylthioureas | Effective for oxidative coupling | Up to 91% | researchgate.net |

| CuBr | Homogeneous | 2-haloanilines, dithiocarbamates | Effective in water, moderate temperature | 76-84% | researchgate.net |

| Pd(PPh₃)₄ | Homogeneous | 2-chloroanilines | Effective for less reactive substrates | High | researchgate.net |

| CuO@C | Heterogeneous | 2-bromobenzaldehydes, amines | Recyclable, green solvent compatible | High | researchgate.net |

| Silica-P₂O₅ | Heterogeneous | 2-aminobenzothiazole derivatives | Efficient for one-pot synthesis | High | researchgate.net |

| Ag₂O | Homogeneous | 2-aminothiophenol (B119425), aldehydes | Rapid kinetics (4-8 min) | 92-98% | google.com |

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of green synthetic routes for benzodithiazole analogues. researchgate.netmdpi.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. acs.org

Key strategies in green synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times. google.com For instance, the synthesis of 2-substituted benzothiazoles using silver(I) oxide (Ag₂O) as a catalyst under microwave conditions achieves impressive yields of 92-98% in just 4-8 minutes. google.com

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water has been successfully used as a solvent in the copper-catalyzed synthesis of 2-mercaptobenzothiazoles. researchgate.net Polyethylene glycol (PEG-400) is another green solvent employed in the synthesis of heterocyclic systems using recyclable CuO@C nanocatalysts. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some synthetic protocols have been developed to proceed without any catalyst or solvent, representing a highly atom-economical and environmentally friendly approach. researchgate.net The reaction of 2-aminobenzenethiols with aldehydes can be performed under catalyst- and solvent-free conditions, often facilitated by microwave irradiation. acs.org

Visible-Light Photocatalysis: Utilizing visible light as an energy source is a sustainable strategy. Metal-free photocatalysts like Eosin Y have been used for synthesizing benzothiazoles in an ethanol-water solvent system. nih.gov Furthermore, the cyclization of thiobenzanilides to form benzothiazoles can be achieved under visible light without the need for a metal catalyst. researchgate.net An additive-free photochemical method has also been reported for the difunctionalization of enamides using trifluoromethyl benzothiazole sulfones, triggered by the formation of an electron-donor-acceptor (EDA) complex under visible light. acs.org

Elucidation of Reaction Pathways and Transition States

Understanding the reaction mechanism is crucial for optimizing synthetic methods. For benzodithiazole analogues, reaction pathways are often elucidated through a combination of experimental studies and computational modeling.

A common pathway for the formation of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes. This reaction is believed to proceed through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the final benzothiazole product. The oxidation step can be promoted by various oxidants or can occur via air oxidation.

Mechanistic studies on related heterocyclic syntheses provide valuable insights. For example, the synthesis of 2-phenyl-4H-benzo[d] researchgate.netmdpi.comoxazin-4-one from anthranilic acid and benzoyl chloride is proposed to occur via a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon, followed by deprotonation facilitated by a pyridine catalyst and subsequent cyclization. nih.gov

In more complex catalytic cycles, such as the palladium-catalyzed decarbonylative C-H functionalization of azoles, the mechanism is thought to involve several steps: oxidative addition of the palladium(0) catalyst to the reactant, subsequent deinsertion of carbon monoxide to form a Pd(II) intermediate, followed by C-H activation and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The geometry of transition states, such as a proposed low-energy 6-membered transition state in concerted metalation-deprotonation (CMD) steps, can be critical for the reaction's success. wikipedia.org

Photochemical reactions introduce unique pathways. The arylative trifluoromethylation of enamides with trifluoromethyl benzothiazole sulfones is proposed to proceed through the formation of a photoexcited electron-donor-acceptor (EDA) complex. acs.org This complex undergoes a single electron transfer (SET) process, leading to C–S bond cleavage and the generation of a trifluoromethyl radical (CF₃) and a benzothiazole anion, which then react with the enamide to form the final product. acs.org Computational methods like Density Functional Theory (DFT) are often employed to support these proposed mechanisms, for instance, by calculating the energies of intermediates and transition states or modeling the properties of excited states. youtube.com

Stereoselective Synthesis and Chiral Induction in Benzodithiazole Frameworks

Asymmetric synthesis, the controlled formation of stereoisomeric products, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. google.com While the this compound core is achiral, the introduction of chiral centers in its substituents or analogues is of significant interest. An asymmetric synthesis requires the reaction to proceed through diastereomeric transition states with different energy levels, which can be achieved using chiral catalysts, chiral auxiliaries, or chiral substrates. google.com

The field of stereoselective synthesis for the 1,3,2-benzodithiazole framework itself is not extensively documented. However, significant progress has been made in the asymmetric synthesis of the closely related and biologically important benzothiazole derivatives. These methods provide a blueprint for potential strategies that could be adapted for benzodithiazole systems.

Chiral Catalysis: This is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. google.com For instance, a quinine-based squaramide has been used as a chiral catalyst for the enantioselective vinylogous Mannich reaction between benzothiazolimines and γ-butenolides. researchgate.net Similarly, cinchona thiourea (B124793) derivatives have catalyzed enantioselective Mannich reactions to produce chiral benzothiazole succinimides. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This approach has been used in the Michael addition of thiols to enantiopure N-acrylic acid-pyrrolidinones, which are analogous to Evans oxazolidinones. google.com

Chiral Substrates: Starting a reaction with a molecule that is already chiral can influence the creation of new stereocenters. Processes have been developed for preparing chirally purified 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, where the chirality is inherent in the starting material. google.com

These established principles of asymmetric induction, particularly the use of chiral organocatalysts and transition-metal complexes with chiral ligands, represent promising avenues for the future development of stereoselective syntheses of chiral this compound derivatives.

An article on the "Advanced Structural and Supramolecular Chemistry of this compound" cannot be generated at this time. Extensive searches for scientific literature and crystallographic data on the specific chemical compound "this compound" have yielded no specific results.

The conducted searches for this exact compound did not locate any single crystal X-ray diffraction studies, detailed molecular geometry and conformation analyses, or investigations into its intramolecular and intermolecular interactions. While a significant body of research exists for related heterocyclic compounds such as benzothiazoles, benzimidazoles, and various other sulfur-nitrogen containing ring systems, this information is not directly applicable to the unique structure of this compound.

To provide a scientifically accurate and detailed article as per the requested outline, specific experimental data from crystallographic studies are essential. This would include precise measurements of bond lengths, bond angles, and dihedral angles, as well as a thorough analysis of the crystal packing and the various non-covalent interactions that govern the supramolecular assembly.

Without access to published research on the crystal structure of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the proposed article outline remain unaddressed due to the absence of specific data for the target compound:

Conformational Dynamics in Different Phases

Should scientific literature on the synthesis and structural analysis of this compound become available in the future, the generation of the requested article would be possible.

Polymorphism and Co-crystallization Phenomena

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the polymorphism or co-crystallization phenomena of the chemical compound this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Co-crystallization is a process where two or more different molecules are crystallized together in a single crystal lattice. While these are significant areas of study in solid-state chemistry and materials science for understanding and modifying the physical properties of a compound, research on these specific aspects of this compound does not appear to be available in the public domain.

Therefore, no research findings, data tables, or detailed discussions on the polymorphic forms or co-crystals of this particular compound can be provided.

Photophysical Properties and Optoelectronic Behavior of 2 Phenyl 2h 1,3,2 Benzodithiazole Derivatives

Absorption and Emission Spectra Analysis and Spectral Band Assignments

The absorption spectra of 2-phenyl-2H-1,3,2-benzodithiazole derivatives are influenced by their molecular structure. For instance, derivatives of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), a related class of compounds, show that the polarity of the solvent has a minimal effect on their absorption spectra. mdpi.com The position of the absorption band maxima for T-BTD remains consistent in both hexane (B92381) and THF solutions. mdpi.com However, for its trimethylsilyl (B98337) derivative (TMS-T-BTD), a slight hypsochromic shift is observed in the long-wavelength band and a minor bathochromic shift in the short-wavelength band when moving from hexane to THF. mdpi.com

In a study of 2,1,3-benzoxadiazole derivatives, which share structural similarities, the absorption maximum was observed around 419 nm in chloroform (B151607) solution, attributed to π-π* electronic transitions. nih.govfrontiersin.org The emission spectra of these compounds are often characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. nih.govfrontiersin.org This large shift is often indicative of an intramolecular charge transfer (ICT) state. nih.govfrontiersin.org

For some 2-(2'-hydroxyphenyl)benzothiazole derivatives, the emission can be complex, showing single fluorescence in non-polar solvents and dual fluorescence in highly polar solvents. researchgate.net A unique triple fluorescence has even been observed in protic solvents like ethanol. researchgate.net The emission color can also be tuned. For example, some benzothiazole-modified dyes exhibit crystal-state fluorescence ranging from green and yellow-green to orange-red and red. bohrium.com

Table 1: Photophysical Data for Selected Benzothiadiazole Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| T-BTD | Hexane | - | - | - | mdpi.com |

| TMS-T-BTD | Hexane | - | - | - | mdpi.com |

| 2,1,3-Benzoxadiazole Derivative | Chloroform | ~419 | - | ~0.5 | nih.govfrontiersin.org |

Excited State Processes and Relaxation Pathways

Upon photoexcitation, this compound derivatives undergo various excited-state processes and relaxation pathways. A key process observed in related compounds like 2-(2′-hydroxyphenyl)benzothiazole (HBT) is excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net This involves the transfer of a proton within the molecule in the excited state, leading to the formation of a tautomeric species. mdpi.com The ESIPT process is often ultrafast, occurring on a sub-picosecond timescale. mdpi.com

The relaxation from the excited state can occur through radiative pathways, such as fluorescence, or non-radiative pathways. Internal conversion, a non-radiative process, becomes more efficient as the energy gap between the ground and excited states decreases. researchgate.net In some cases, intersystem crossing to a triplet state can also be a significant deactivation pathway. nih.gov For certain phenothiazine (B1677639) derivatives, the nature of the excited state can be influenced by the solvent, leading to either a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state. acs.org The TICT state is often associated with quenched fluorescence. acs.org

Quantum Yields of Luminescence and Radiative Decay Rates

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For a series of benzothiazole-difluoroborate derivatives, the quantum yields were found to range from nearly zero to almost 100%, demonstrating that they can be finely tuned through peripheral substitution. nih.govrsc.org In some cases, isomeric molecules exhibited extreme differences in their emission efficiencies. nih.govrsc.org

The radiative decay rate (kr) is the rate at which a molecule in the excited state returns to the ground state by emitting a photon. For the aforementioned benzothiazole-difluoroborates, the radiative rates were calculated to be in the range of 10⁸ s⁻¹, which is consistent with experimental observations. nih.gov Similarly, a high radiative rate of 1.47 × 10⁸ s⁻¹ was demonstrated for certain HBT derivatives. researchgate.net The quantum yield of photodestruction, a measure of photostability, can also vary significantly between derivatives. For instance, the quantum yield of photodestruction for T-BTD was found to be 13 times higher than that of its trimethylsilyl derivative, TMS-T-BTD. mdpi.com

Table 2: Quantum Yields and Radiative Rates for Selected Benzothiazole (B30560) Derivatives

| Compound Class | Quantum Yield Range | Radiative Rate (s⁻¹) | Reference |

|---|---|---|---|

| Benzothiazole-difluoroborates | ~0 to ~1.0 | ~10⁸ | nih.govrsc.org |

| HBT Derivatives | >0.40 | 1.47 x 10⁸ | researchgate.net |

Solvatochromism and Environmental Effects on Photophysical Characteristics

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in many benzothiadiazole derivatives and is a strong indicator of changes in the electronic distribution upon excitation. rsc.orgnih.gov Compounds containing unsubstituted, monofluoro, and difluoro-substituted benzothiadiazole bonded to tetraphenylethenes have demonstrated remarkable solvatochromic properties in various solvents. rsc.orgnih.gov

The emission spectra of these compounds can be significantly affected by the solvent environment. researchgate.net For example, a study on a 1,3-benzodioxole (B145889) derivative revealed that the interactions between the solute and solvent could be analyzed using methods like Catalan's and Kamlet's techniques. researchgate.net These analyses help in understanding the contributions of different solvent parameters, such as polarity/polarizability, acidity, and basicity, to the observed spectral shifts. researchgate.net The excited state dipole moment of a molecule, which is often larger than the ground state dipole moment, can be estimated using various solvatochromic models, providing insights into the charge redistribution in the excited state. researchgate.net

Aggregation-Induced Emission (AIE) and Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Aggregation-induced emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. bohrium.comrsc.org This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov Tetraphenylethene (TPE) is a well-known AIE-active moiety that has been incorporated into benzothiadiazole derivatives to impart AIE characteristics. rsc.orgmdpi.com

The combination of AIE and ESIPT in a single molecule can lead to interesting photophysical properties. For example, a benzothiazole-based derivative was synthesized that exhibits both AIE and ESIPT. nih.gov In solution, it shows a blue emission characteristic of the enol form, while in the aggregated state, it emits in the green region due to the keto form generated via ESIPT. nih.gov The ESIPT process involves an intramolecular hydrogen bond, which is crucial for the proton transfer to occur. mdpi.com

Exciton (B1674681) Dynamics and Charge Transfer States

In the solid state, the interactions between neighboring molecules can lead to the formation of excitons, which are mobile excited states. These excitons can be of two main types: Frenkel excitons, which are localized on a single molecule, and charge-transfer (CT) excitons, where an electron and a hole are located on adjacent molecules. nih.gov

Studies on thin films of dinaphtho[2,3-b:2'3'-f]thieno[3,2-b]-thiophene (DNTT), a related organic semiconductor, have provided evidence for the formation of mixed Frenkel and CT excitons upon photoexcitation. nih.gov Theoretical calculations have predicted that the low-energy Frenkel exciton band in DNTT thin films can have a significant CT character, ranging from 8% to 47%. nih.gov Quantum dynamics simulations have shown coherent dynamics between Frenkel and CT states occurring within the first 50 femtoseconds after optical excitation. nih.gov The delocalization and localization of the hole play a crucial role in the mixing of CT states with Frenkel excitons and their subsequent decoherence. nih.gov

Coordination Chemistry and Metal Complexes of 2 Phenyl 2h 1,3,2 Benzodithiazole Ligands

Design Principles for Benzodithiazole-Based Ligands

The design of benzodithiazole-based ligands is guided by several key principles aimed at tuning the electronic and steric properties of the resulting metal complexes. The inherent structure of 2-phenyl-2H-1,3,2-benzodithiazole features a benzene (B151609) ring fused to a dithiazole ring, with a phenyl group attached to the nitrogen atom. This basic scaffold offers multiple sites for functionalization, allowing for the systematic modification of the ligand's coordination properties.

Another critical aspect of ligand design is the steric hindrance around the coordination site. By introducing bulky substituents, it is possible to control the coordination geometry around the metal ion and to prevent the formation of undesired polymeric structures. This approach is crucial for creating well-defined, mononuclear complexes with specific catalytic or photophysical properties. The simplicity and synthetic accessibility of the benzothiazole (B30560) core make it an ideal platform for medicinal chemists to develop new drug-like molecules. mdpi.com

Synthesis and Characterization of Metal-Benzodithiazole Complexes

The synthesis of metal-benzodithiazole complexes typically involves the reaction of a suitable benzodithiazole-based ligand with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the synthesis, including the yield and purity of the final product. Ethanolic solutions are commonly employed for these reactions. pnrjournal.com

A general synthetic route involves the condensation of 2-aminothiophenols with carbonyl compounds to form the benzothiazole core, which can then be further functionalized. mdpi.com For example, novel divalent metal complexes have been prepared using a Schiff base ligand in an ethanolic medium with the corresponding metal chlorides in a 1:2 metal-to-ligand ratio. pnrjournal.com The resulting complexes are often stable at room temperature and soluble in common organic solvents like DMF and DMSO. pnrjournal.com

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to confirm the presence of the metal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and to probe the environment around the metal center.

Mass Spectrometry (ESI-MS): To determine the molecular weight and confirm the composition of the complex. nih.gov

Elemental Analysis: To determine the elemental composition of the complex.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution. pnrjournal.com

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide information about the geometry and the oxidation state of the metal ion. pnrjournal.com

The table below summarizes the characterization of a representative metal complex with a benzothiazole-derived ligand.

| Property | Ligand (L) | Metal Complex (ML) |

| Molecular Formula | C₁₅H₁₀N₂O₃S | [M(C₁₅H₉N₂O₃S)Cl(H₂O)₂] |

| Color | Yellowish-brown | Dark brown / Green / Pale brown |

| Melting Point (°C) | 225 | >300 |

| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | 12.5 | 8.5 - 15.5 |

| Magnetic Moment (B.M.) | - | 1.82 (Cu), 3.15 (Co), 2.98 (Ni) |

| Data derived from studies on analogous benzothiazole-based complexes. |

Coordination Modes and Ligand-Metal Interaction Speciation

Benzodithiazole-based ligands can coordinate to metal centers through various modes, depending on the nature of the ligand and the metal ion. The most common coordination involves the nitrogen and sulfur atoms of the dithiazole ring, which can act as a bidentate chelating ligand. In some cases, functional groups attached to the benzothiazole core can also participate in coordination, leading to different coordination geometries.

Studies on related benzothiazole Schiff base complexes have shown that the ligand can coordinate to the metal ion through the azomethine nitrogen and the phenolic oxygen. pnrjournal.com In other instances, ligands have been shown to coordinate through a bidentate carboxylate and a sulfur atom from one side, and a bidentate carboxylate and a nitrogen atom from the other, resulting in binuclear, six-coordinated metal ions with an octahedral geometry. impactfactor.org The specific coordination mode adopted by the ligand has a profound impact on the steric and electronic properties of the resulting metal complex.

Influence of Metal Coordination on Electronic and Photophysical Properties

The coordination of a metal ion to a benzodithiazole-based ligand can significantly alter its electronic and photophysical properties. The interaction with the metal center can lead to a redistribution of electron density within the ligand, which in turn affects the energy levels of its molecular orbitals. This can result in shifts in the absorption and emission spectra of the complex compared to the free ligand.

For instance, the formation of metal complexes can lead to the appearance of new charge-transfer bands in the UV-Vis spectrum, which are not present in the free ligand. These bands arise from the transfer of electrons between the metal ion and the ligand. The photophysical behavior of such derivatives can be tuned by functionalizing the benzothiadiazole or by coordinating it to suitable metal ions. nih.gov The fluorescence properties of these complexes can also be modulated by metal coordination. Depending on the metal ion and the ligand structure, coordination can either enhance or quench the fluorescence of the ligand. researchgate.net

Research Applications of Metal Complexes in Catalysis and Advanced Materials

Metal complexes of benzodithiazole and its derivatives have shown promise in a variety of research applications, particularly in the fields of catalysis and the development of advanced materials. The tunability of their electronic and steric properties makes them attractive candidates for designing catalysts for a range of organic transformations. nih.gov

In catalysis, these complexes have been explored for their activity in reactions such as Suzuki-Miyaura cross-coupling, epoxidation, and cyclization reactions. nih.gov The ability to systematically modify the ligand framework allows for the optimization of the catalyst's performance for a specific reaction.

In the realm of advanced materials, the unique photophysical properties of these metal complexes make them interesting for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govdntb.gov.ua The changes in their optical properties upon interaction with specific analytes can be exploited for the development of selective and sensitive sensors. Furthermore, the ability to form stable thin films makes them suitable for incorporation into various electronic devices. researchgate.net

Advanced Applications and Future Research Directions

Molecular Design Principles for High-Performance Functional Materials

The design of high-performance functional materials based on the 2-phenyl-2H-1,3,2-benzodithiazole scaffold is guided by several key principles. The inherent properties of the benzothiazole (B30560) core, a fused heterocyclic system containing nitrogen and sulfur, provide a versatile platform for a wide range of pharmacological and materials science applications. mdpi.com The 2-arylbenzothiazole structure, in particular, has shown promise as a potent and selective agent in various fields. mdpi.com

Molecular hybridization, which involves combining two or more pharmacophore fragments, is a crucial strategy. nih.gov This approach aims to create hybrid molecules with enhanced properties compared to the parent compounds. nih.gov For instance, the benzothiazole moiety can act as an electron donor, and when combined with an electron-accepting unit, it can lead to materials with interesting intramolecular charge transfer (ICT) properties. nih.gov This charge transfer is fundamental to the development of materials with specific optical and electronic characteristics.

Furthermore, the strategic placement of substituents on the benzothiazole and phenyl rings allows for fine-tuning of the molecule's properties. Electron-withdrawing or electron-donating groups can be introduced to modulate the electronic structure, and consequently, the material's performance. mdpi.com For example, in the context of anticancer agents, substitutions at the C5 and C6 positions of the benzothiazole ring with electron-withdrawing groups have been shown to enhance activity. mdpi.com

Integration into Organic Electronic Devices: Research in OLEDs, OFETs, and OPVs

The unique photophysical properties of benzothiazole derivatives make them attractive candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). 2,1,3-Benzothiadiazoles (BTDs), for instance, are fluorescent heterocycles widely utilized in these applications. mdpi.com

In the realm of OLEDs, the focus is often on materials that exhibit thermally activated delayed fluorescence (TADF). While 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been a common acceptor in TADF fluorophores, research into analogous 2-alkyl-5-phenyl-1,3,4-oxadiazoles is expanding. nih.gov For example, 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole and its derivatives have shown promising results, with OLEDs using these materials as emitters achieving external quantum efficiencies (EQEs) of up to 23%. nih.gov These compounds also exhibit reduced efficiency roll-off at high current densities, a critical factor for practical applications. nih.gov

Development of Chemo- and Biosensors based on Optical Responses

The development of chemosensors and biosensors that rely on optical responses is a rapidly growing field, and benzothiazole derivatives are playing a significant role. These sensors are designed to detect specific analytes, such as metal ions or biologically important molecules, through changes in their color (colorimetric) or fluorescence (fluorometric) properties. nih.govnih.gov

One approach involves the design of molecules that exhibit aggregation-induced emission (AIE). nih.gov Unlike conventional fluorescent probes that suffer from aggregation-caused quenching, AIE probes become more emissive upon aggregation. nih.gov For example, a benzothiazole-based AIE fluorescent "turn-on" probe, BT-BO, has been developed for the detection of hydrogen peroxide in living cells. nih.gov This probe demonstrates high sensitivity and selectivity, with a distinct emission peak at 604 nm. nih.gov

Another strategy is the creation of ratiometric fluorescent sensors. These sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to an analyte, which allows for more accurate and reliable detection. A biphenyl-based benzothiazole has been synthesized that acts as a ratiometric and fluorescent turn-on sensor for Zn2+ ions, and a colorimetric sensor for Zn2+, Cu2+, and Ni2+ ions. nih.govacs.org The detection mechanism often involves the formation of a complex between the sensor molecule and the analyte, leading to a change in the intramolecular charge transfer (ICT) process. nih.gov

Polydiacetylenes (PDAs) are another class of materials used in sensor development. These conjugated polymers undergo a colorimetric transition from blue to red in response to environmental stimuli, making them useful for detecting a wide range of analytes including viruses, proteins, and metal ions. rsc.org

Exploration as Scaffolds in Medicinal Chemistry for Mechanistic In Vitro Studies

The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. mdpi.com It serves as a versatile framework for the development of new therapeutic agents with applications in oncology, infectious diseases, and neurology. mdpi.com

The 2-phenyl-2H-indazole scaffold, a related heterocyclic system, has also been explored for its antiprotozoal activity. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed that the presence of electron-withdrawing groups on the 2-phenyl ring can enhance their activity against protozoa such as E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

Similarly, the nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole scaffold has been identified as a versatile mimic of nicotinamide, leading to the development of potent inhibitors of PARP enzymes. acs.org These inhibitors have shown nanomolar efficacy and good selectivity for different PARP family members. acs.org

The benzimidazole (B57391) skeleton, another related structure, is found in numerous pharmaceutical agents. nih.gov Derivatives of 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid have been synthesized and evaluated for their anticancer activity against human colon and cervical cancer cell lines, showing promising results. nih.gov

The exploration of these scaffolds in medicinal chemistry often involves in vitro studies to understand their mechanism of action and to guide further optimization of their structure for improved potency and selectivity.

Supramolecular Architectures and Self-Assembly Processes

The ability of this compound and its derivatives to participate in supramolecular architectures and self-assembly processes is a key area of research. These processes are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) molecule is a classic example of a system that exhibits aggregation-induced emission (AIE) due to the formation of intermolecular hydrogen bonds that restrict intramolecular rotations in the solid state. mdpi.com This property is being explored for applications in molecular brachytherapy, where the enzymatic conversion of a soluble prodrug into an insoluble, aggregated form could localize a radiotherapeutic agent at a target site. mdpi.com

The design of these self-assembling systems often involves the incorporation of specific functional groups that can direct the assembly process. For example, the attachment of a pegylated phosphodiester to the HBT core can impart water solubility, while its enzymatic cleavage can trigger aggregation. mdpi.com

Advanced Computational-Aided Drug Design and Materials Discovery

Computational methods are playing an increasingly important role in the discovery and design of new drugs and materials based on the this compound scaffold. Techniques such as molecular docking and molecular dynamics simulations provide valuable insights into the interactions between these molecules and their biological targets or their organization in materials. nih.govnih.gov

In the context of drug discovery, computational studies can be used to predict the binding affinity of a ligand to a receptor, helping to identify promising candidates for further experimental investigation. For instance, the discovery of 2-phenyl-benzoxazole acetamide (B32628) derivatives as potent P2Y14R antagonists with anti-gout potential was guided by computational studies that elucidated the binding mechanism. nih.gov

Similarly, in materials science, computational modeling can be used to predict the electronic and optical properties of new materials, accelerating the design of high-performance devices. Density Functional Theory (DFT) calculations, for example, can be used to support the interpretation of experimental results, such as the colorimetric response of chemosensors to metal ions. nih.govacs.org

Outlook on Sustainable Synthesis and Scalability for Research Applications

The development of sustainable and scalable synthetic methods is crucial for the widespread application of this compound derivatives in research and industry. Green chemistry principles are being increasingly applied to the synthesis of these compounds, with a focus on using environmentally benign solvents, reducing reaction times, and avoiding the use of toxic catalysts. nih.govfrontiersin.org

One promising approach is the use of glycerol (B35011) as a green solvent for the synthesis of 2-arylbenzothiazoles. nih.gov This method allows for a one-pot synthesis at ambient temperature without the need for a catalyst. nih.gov Microwave-assisted synthesis is another sustainable technique that can significantly reduce reaction times and improve yields. frontiersin.orgmdpi.com For example, a microwave-assisted SNAr Csp2–Csp2 coupling has been used for the synthesis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones, with good yields and reaction times of only 7 to 12 minutes. frontiersin.org

The scalability of these synthetic routes is also a key consideration for their practical application. The development of efficient and cost-effective methods for producing these compounds in larger quantities will be essential for their use in areas such as organic electronics and medicinal chemistry.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-phenyl-2H-1,3,2-benzodithiazole, and how can its purity be validated?

- Methodological Answer : A common approach involves cyclocondensation of substituted thioamides with electrophilic reagents. For example, derivatives of benzothiazole can be synthesized via Vilsmeier-Haack formylation under controlled conditions (e.g., DMF/POCl₃ at 60–65°C for 2.5 h, followed by neutralization and purification via column chromatography) . Purity validation typically combines elemental analysis (C, H, N), melting point determination, and spectroscopic techniques (¹H/¹³C NMR, IR). Discrepancies between calculated and experimental elemental composition (>0.4%) indicate impurities .

Q. How can the solubility and stability of this compound be optimized for biological assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended due to the compound’s aromatic heterocyclic nature. Stability studies under varying pH (2–12) and temperatures (4–37°C) should employ HPLC-UV monitoring. For example, benzothiazole derivatives show improved solubility in ethanol-water mixtures (1:1 v/v) and degrade significantly under alkaline conditions (>pH 10) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites . For reactivity analysis, Fukui indices and Molecular Electrostatic Potential (MEP) maps identify regions prone to nucleophilic attack (e.g., sulfur atoms in the dithiazole ring). These insights guide functionalization strategies for enhancing bioactivity .

Q. How do structural modifications to the phenyl or dithiazole rings affect the compound’s pharmacological activity?

- Methodological Answer : Substituent effects are systematically studied via SAR (Structure-Activity Relationship) models. For instance:

- Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability .

- Bulkier substituents on the dithiazole ring reduce metabolic clearance but may hinder target binding .

Biological assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) validate hypotheses .

Q. What spectroscopic techniques resolve contradictions in reported crystallographic data for benzodithiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving ambiguities in bond lengths/angles. For example, SCXRD of a fluorobenzothiazole derivative revealed a dihedral angle of 6.51° between the benzothiazole and pyrazole rings, critical for understanding π-π stacking interactions . Discrepancies in NMR shifts (e.g., aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆), necessitating standardized reporting conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.